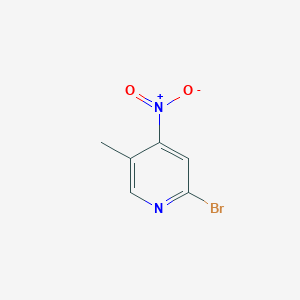

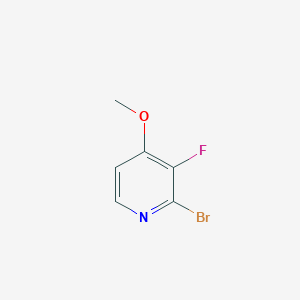

2-Bromo-5-metil-4-nitropiridina

Descripción general

Descripción

2-Bromo-5-methyl-4-nitropyridine, also known as 2-BMNP, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, water-soluble solid that is used in the synthesis of other compounds, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, dyes, and other industrial products. 2-BMNP is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, triazines, and quinolines.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

2-Bromo-5-metil-4-nitropiridina: es un intermedio versátil en la síntesis orgánica. Es particularmente útil en la construcción de moléculas complejas debido a su perfil de reactividad, que permite la funcionalización selectiva. Por ejemplo, puede sufrir reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura, para formar estructuras biarílicas . Estas estructuras son frecuentes en productos farmacéuticos y agroquímicos.

Química Medicinal

En química medicinal, This compound sirve como bloque de construcción para la síntesis de diversos compuestos biológicamente activos. Su grupo nitro puede transformarse en derivados aminos, que son funcionalidades clave en muchas moléculas de fármacos. El átomo de bromo también ofrece un punto de partida para derivatizaciones adicionales, como sustituciones nucleofílicas, para crear diversos farmacóforos .

Ciencia de Materiales

Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de materiales electrónicos orgánicos. Los derivados de la piridina son conocidos por sus propiedades de aceptación de electrones, lo que los hace adecuados para su uso en la creación de semiconductores de tipo n. Estos materiales son esenciales para la fabricación de diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV) .

Catálisis

This compound: se puede utilizar para sintetizar ligandos para la catálisis de metales de transición. Los ligandos basados en piridina son cruciales en varios procesos catalíticos, incluidas las reacciones de hidrogenación y las reacciones de formación de enlaces carbono-carbono. La presencia de sustituyentes en el anillo de piridina puede ajustar finamente las propiedades electrónicas y estéricas de estos ligandos .

Agroquímica

En el campo de la agroquímica, este compuesto se utiliza para desarrollar nuevos pesticidas y herbicidas. La introducción de halógenos y grupos nitro en los anillos de piridina a menudo conduce a compuestos con mayor actividad biológica. Estas modificaciones pueden dar como resultado productos con mayor especificidad y menor impacto ambiental .

Química del Flúor

La porción de nitropiridina de This compound es un precursor para la síntesis de piridinas fluoradas. Los compuestos fluorados tienen una importancia significativa en productos farmacéuticos y agroquímicos debido a sus propiedades únicas, como una mayor estabilidad y lipofilia. La introducción de átomos de flúor se puede lograr mediante diversas estrategias sintéticas, incluida la reacción de Balz-Schiemann .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a reagent in organic synthesis , particularly in Suzuki-Miyaura coupling reactions .

Mode of Action

In Suzuki-Miyaura coupling reactions, 2-Bromo-5-methyl-4-nitropyridine acts as an electrophile . The bromine atom in the compound is susceptible to nucleophilic attack, allowing the formation of new carbon-carbon bonds . This makes it a valuable reagent in the synthesis of more complex organic compounds .

Biochemical Pathways

Its role in suzuki-miyaura coupling reactions contributes to the synthesis of various biologically active compounds .

Result of Action

The primary result of the action of 2-Bromo-5-methyl-4-nitropyridine is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide range of organic compounds, including biaryls .

Action Environment

The efficacy and stability of 2-Bromo-5-methyl-4-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it participates are typically carried out under controlled temperature conditions . Additionally, the compound is typically stored in a refrigerator to maintain its stability .

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-methyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been used in the synthesis of MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1), which is crucial in cell cycle regulation . The interactions of 2-Bromo-5-methyl-4-nitropyridine with these biomolecules are primarily through its bromine and nitro groups, which can form covalent bonds or engage in hydrogen bonding and van der Waals interactions.

Cellular Effects

2-Bromo-5-methyl-4-nitropyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting PLK1 can lead to cell cycle arrest, affecting cell proliferation and apoptosis . Additionally, the compound’s nitro group can undergo reduction reactions within cells, leading to the formation of reactive intermediates that can further influence cellular activities.

Molecular Mechanism

The molecular mechanism of 2-Bromo-5-methyl-4-nitropyridine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, altering their activity. For instance, its inhibition of PLK1 is achieved through binding to the enzyme’s active site, preventing its normal function in cell cycle progression . This binding interaction is facilitated by the compound’s bromine and nitro groups, which can form strong interactions with the enzyme’s amino acid residues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-methyl-4-nitropyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-methyl-4-nitropyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including potential cytotoxicity.

Dosage Effects in Animal Models

The effects of 2-Bromo-5-methyl-4-nitropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while higher doses can lead to significant biochemical and cellular effects. For instance, high doses of 2-Bromo-5-methyl-4-nitropyridine have been associated with toxic effects, including liver and kidney damage in animal studies . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2-Bromo-5-methyl-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that can further influence cellular activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Bromo-5-methyl-4-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of transport proteins . Once inside the cells, 2-Bromo-5-methyl-4-nitropyridine can accumulate in specific cellular compartments, influencing its biological activity and potential therapeutic effects.

Subcellular Localization

The subcellular localization of 2-Bromo-5-methyl-4-nitropyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with PLK1 may localize it to the nucleus, where it can exert its effects on cell cycle regulation. Understanding the subcellular localization of 2-Bromo-5-methyl-4-nitropyridine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-bromo-5-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLJFEVQBNWRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540249 | |

| Record name | 2-Bromo-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66092-62-4 | |

| Record name | 2-Bromo-5-methyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)